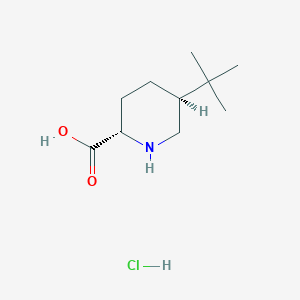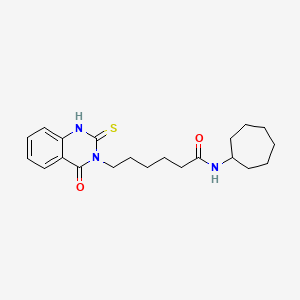![molecular formula C10H17I B2502796 1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane CAS No. 2287313-17-9](/img/structure/B2502796.png)
1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane is a compound with the molecular formula C10H17I. It belongs to the class of bicyclo[1.1.1]pentane derivatives, which are known for their unique three-dimensional cyclic scaffold. This structural motif is highly valued in modern drug discovery due to its ability to enhance the properties of drug candidates, such as passive permeability, water solubility, and metabolic stability .
Preparation Methods
The synthesis of 1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the radical or nucleophilic addition across a [1.1.1]propellane precursor. This approach allows for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Chemical Reactions Analysis
1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Medicine: Its high metabolic stability and solubility make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into various binding sites, modulating the activity of enzymes and receptors. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: A similar compound with two iodine atoms, used as an intermediate in organic synthesis.
1-Azido-3-heteroaryl bicyclo[1.1.1]pentane: A derivative with an azido group, used in synthetic organic chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-iodo-3-pentan-3-ylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-3-8(4-2)9-5-10(11,6-9)7-9/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCTSUKZIKMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2502721.png)


![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)


![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)
![8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)
![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

